Product packaging for Vinyl pentafluoropropionate(Cat. No.:CAS No. 357-47-1)

Vinyl pentafluoropropionate

Cat. No.: B12081882
CAS No.: 357-47-1
M. Wt: 190.07 g/mol
InChI Key: PCFBPKXOEGIKMG-UHFFFAOYSA-N
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Description

Vinyl pentafluoropropionate is a useful research compound. Its molecular formula is C5H3F5O2 and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F5O2 B12081882 Vinyl pentafluoropropionate CAS No. 357-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

357-47-1

Molecular Formula

C5H3F5O2

Molecular Weight

190.07 g/mol

IUPAC Name

ethenyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C5H3F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H,1H2

InChI Key

PCFBPKXOEGIKMG-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Vinyl Pentafluoropropionate

Precursor Chemistry and Feedstock Considerations

The primary precursors for the synthesis of vinyl pentafluoropropionate are a source of the vinyl group and pentafluoropropionic acid or its derivatives. Pentafluoropropionic acid (PFPrA), with the chemical formula CF3CF2CO2H, is a strong carboxylic acid. wikipedia.org It is a colorless liquid soluble in water and polar organic solvents. wikipedia.org The production of PFPrA can be achieved through the electrochemical fluorination of the corresponding carboxylic acid or its acid fluoride (B91410). wikipedia.org

Direct Esterification Approaches

Direct esterification methods aim to form the vinyl ester bond in a single key step. These approaches have evolved from using stoichiometric reagents to highly efficient catalytic systems.

Mercury-Catalyzed Acetylene (B1199291) Addition to Perfluorinated Carboxylic Acids

Historically, mercury(II) salts were employed as catalysts for the addition of acetic acid to acetylene to produce vinyl acetate (B1210297). wikipedia.orgacs.org This reaction, first discovered by Fritz Klatte in 1912, proceeds by the hydroesterification of acetylene. wikipedia.org The initial industrial-scale production of vinyl acetate utilized liquid-phase reactions with mercury catalysts at temperatures between 60 and 100 °C. cnchem1688.comacs.org This method, while effective, has been largely superseded due to the toxicity and environmental concerns associated with mercury catalysts. wikipedia.org The general principle of this reaction can be extended to perfluorinated carboxylic acids like pentafluoropropionic acid, although specific reaction conditions would need to be optimized.

Advancements in Transition Metal Catalysis for Vinyl Ester Synthesis

Modern synthetic chemistry has seen a shift towards the use of less toxic and more efficient transition metal catalysts for vinyl ester synthesis. google.com A variety of metals, including palladium, ruthenium, and zinc, have been investigated for their catalytic activity in the reaction between carboxylic acids and acetylene. google.comacs.orggoogle.com

For instance, the industrial production of vinyl acetate now predominantly uses a vapor-phase reaction of ethylene (B1197577) and acetic acid over a palladium catalyst. wikipedia.orgacs.org While this method involves ethylene instead of acetylene, it highlights the move towards noble metal catalysis. For acetylene-based routes, zinc acetate supported on activated carbon has been a common catalyst for the gas-phase synthesis of vinyl acetate. cnchem1688.comrsc.org

Recent research has also explored homogeneous catalysis for vinyl ester production. Group VIII metal complexes have been shown to effectively catalyze the reaction of carboxylic acids with acetylene, leading to high yields of the corresponding vinyl esters. google.com These reactions can be carried out under relatively mild conditions, with temperatures ranging from approximately 40 to 180 °C, depending on the specific catalyst system. google.com The development of these advanced catalytic systems offers more sustainable and efficient pathways for the synthesis of vinyl esters, including this compound.

Novel Synthetic Routes and Process Development

The quest for more sustainable and selective synthetic methods has driven the exploration of new routes to vinyl esters.

Exploration of Environmentally Benign Synthetic Pathways

There is a growing interest in developing "green" synthetic protocols for vinyl esters. rsc.orgpsu.edu One approach involves the use of enzymes as catalysts. For example, immobilized Candida antarctica lipase (B570770) B has been successfully used to synthesize bifunctional vinyl ether esters from functional carboxylic acids and hydroxyl-functional vinyl ethers. nih.govdiva-portal.orgrsc.org This enzymatic method operates under mild conditions and can achieve high conversions in a short time, offering a more sustainable alternative to traditional chemical catalysis. nih.govdiva-portal.org While this specific example produces vinyl ether esters, the principle of enzymatic catalysis could potentially be adapted for the synthesis of vinyl esters like this compound.

Another avenue of research focuses on utilizing renewable feedstocks. For instance, a novel environmentally benign synthesis of vinyl ester resin has been developed using glycerin derived from biodiesel manufacturing waste. rsc.orgpsu.edu This multi-step process converts glycerin into precursors that are then used to synthesize the resin. rsc.orgpsu.edu Such approaches, which transform waste into valuable chemicals, are at the forefront of sustainable chemistry.

Stereochemical Control in Vinyl Ester Formation

Achieving stereocontrol in the synthesis of vinyl esters is crucial when the resulting monomer is intended for polymerization to produce materials with specific properties. Research into the stereoselective synthesis of vinyl esters has explored various catalytic systems. For example, copper-catalyzed functionalization of propiolate esters with Grignard reagents in the presence of a silicon-based promoter has been shown to produce substituted E-vinyl silanes with high diastereoselectivity. organic-chemistry.org While not a direct synthesis of a simple vinyl ester, this method demonstrates the potential for controlling the stereochemistry of the vinyl group.

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. Engineered enzymes, such as dehaloperoxidase, have been used for the asymmetric cyclopropanation of vinyl esters, yielding products with high diastereo- and enantiomeric ratios. acs.orgnih.gov The ability of enzymes to create well-defined three-dimensional active sites allows for precise control over the stereochemical outcome of a reaction. The boron-Wittig reaction with ketones, facilitated by specific ligands, is another method that has been successfully employed for the stereoselective synthesis of vinyl-boronic esters. researchgate.net These advancements in stereoselective synthesis could pave the way for producing this compound with a desired stereochemistry.

Mechanistic Studies in Vinyl Pentafluoropropionate Synthesis and Reactivity

Reaction Mechanism Elucidation of Esterification Processes

The synthesis of vinyl pentafluoropropionate, like other vinyl esters, can be achieved through several esterification strategies. A common industrial method for producing vinyl esters is through vinyl exchange or transvinylation reactions, often involving vinyl acetate (B1210297). researchgate.netresearchgate.net While the direct acid-catalyzed esterification between pentafluoropropionic acid and an alcohol is a fundamental process, the synthesis of a vinyl ester requires specific approaches due to the instability of vinyl alcohol.

One plausible pathway is the direct reaction of pentafluoropropionic acid with acetylene (B1199291) or another vinylating agent. ontosight.ai A more contemporary and milder approach involves a transition-metal-catalyzed transvinylation between a carboxylic acid and a vinyl ether or vinyl acetate. For dicarboxylic acids, this process has been shown to proceed via the formation of an intermediate active triazine ester, which then reacts with a vinyloxy anion generated from vinyl acetate and a strong base. researchgate.net A similar mechanism can be proposed for this compound, where the pentafluoropropionic acid is activated to facilitate nucleophilic attack by the vinyl group donor.

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from an alcohol molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. In the context of this compound synthesis, a vinylating agent would replace the simple alcohol in a more complex, often catalyzed, sequence.

The ester linkage itself can undergo reactions, such as hydrolysis back to the carboxylic acid and alcohol, or in this case, its equivalent. Additionally, reactions with strong nucleophiles can cleave the ester. For instance, ethyl pentafluoropropionate has been shown to react with potassium trimethylsilanolate to form potassium pentafluoropropionate, demonstrating the reactivity of the ester functional group. researchgate.netacs.org

Investigation of Vinyl Moiety Reactivity

The vinyl group (–CH=CH₂) is a site of rich chemical reactivity, primarily characterized by addition reactions across its carbon-carbon double bond. ontosight.ai However, the reactivity of the vinyl group in this compound is significantly modulated by the strongly electron-withdrawing pentafluoropropionate group attached to it.

Addition Reactions Across the Carbon-Carbon Double Bond

The primary reaction of the vinyl group is polymerization, an addition reaction where monomer units link to form a polymer. ontosight.ai this compound serves as a monomer for the synthesis of fluoropolymers, which are valued for their high thermal stability and chemical resistance. ontosight.ai The electron-withdrawing nature of the pentafluoropropionate group makes the double bond electron-deficient. This deactivates it towards typical electrophilic addition but makes it susceptible to nucleophilic attack, particularly in a conjugate or Michael addition fashion. wikipedia.org This type of reaction is a key pathway for functionalizing the vinyl group. wikipedia.orgmdpi.com

For instance, nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the β-carbon of the vinyl group, leading to a resonance-stabilized enolate intermediate, which is then protonated to give the saturated product. wikipedia.org This pathway is expected to be a dominant mode of reactivity for this compound with various nucleophiles.

Functionalization of the Vinyl Group

Beyond polymerization, the vinyl group can be functionalized in several ways. The electron-deficient nature of the double bond makes it an excellent Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., enolates), providing a versatile method for introducing new functional groups. mdpi.comrsc.orgnih.gov This reactivity is analogous to that seen in other activated alkenes like vinyl sulfones and acrylamides.

Furthermore, transition-metal-catalyzed reactions can functionalize the vinyl group. While specific examples for this compound are not abundant, related systems show that directing-group-assisted C–H activation of vinyl groups can lead to the formation of new C–C or C-heteroatom bonds. rsc.org Additionally, reactions like the Heck coupling, typically used with vinyl halides, have been extended to activated vinyl esters like vinyl tosylates, suggesting that under appropriate catalytic conditions, similar transformations could be possible for this compound. mdpi.com The pentafluoroethylation of vinyl bromides using copper reagents derived from ethyl pentafluoropropionate also highlights the utility of the fluorinated moiety in creating new functionalized molecules. beilstein-journals.org

Role of Fluorine Substitution in Reaction Pathways

The five fluorine atoms on the propionate (B1217596) moiety exert a profound influence on the reactivity of this compound. The perfluoroethyl group (C₂F₅) is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has several key consequences:

  • Ester Group Reactivity: The inductive effect of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and enhances the stability of the pentafluoropropionate anion as a leaving group.
  • Vinyl Group Reactivity: As mentioned, the electron-withdrawing effect polarizes the vinyl group, deactivating the double bond toward electrophilic attack while activating it for nucleophilic conjugate addition. wikipedia.org
  • C-F Bond Reactivity: The fluorine atoms themselves can participate in reactions. Research on the photochemical defluorinative alkylation of related fluoroesters provides significant insight. nih.govacs.org In these studies, ethyl pentafluoropropionate was shown to undergo a single, regioselective defluorinative alkylation, demonstrating that a C-F bond can be selectively functionalized. nih.gov
  • Comparative studies highlight the distinct role of the level of fluorination. For example, the reduction potentials of various ethyl fluoroesters show a clear trend, indicating how fluorine substitution affects the ease of reduction. nih.govacs.org This data is critical for predicting and controlling reactivity in reactions involving single-electron transfer.

    Table 1: Comparison of Reactivity in Photochemical Defluorinative Alkylation for Various Ethyl Fluoroesters. nih.govacs.orgrsc.org
    CompoundReduction Potential (Ered vs SCE)Reactivity Profile
    Ethyl trifluoroacetate-2.9 VSluggish reactivity, often requiring higher catalyst loadings and longer reaction times.
    Ethyl difluoroacetate-2.9 VExhibits sluggish reactivity compared to ethyl trifluoroacetate.
    Ethyl pentafluoropropionate-2.6 VUndergoes single, regioselective defluorinative alkylation without alteration of standard reaction conditions.

    Computational Chemistry in Reaction Mechanism Prediction

    While specific computational studies focusing exclusively on this compound are not widely published, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and elucidating reaction mechanisms for fluorinated compounds. acs.orgresearchgate.net These methods allow researchers to map potential energy surfaces, identify transition states and intermediates, and calculate activation energies, providing deep mechanistic insights that complement experimental findings. acs.orgacs.org

    For related systems, DFT calculations have been employed to:

  • Investigate the influence of fluorinated groups on the reactivity and stereoselectivity of reactions, such as the Pauson-Khand reaction of fluorinated enynes. acs.org
  • Rationalize the regio- and stereoselectivity of reactions, for instance, in the silver-catalyzed synthesis of Z-monofluoroalkenes, where computations helped explain the preference for β-fluorination. nih.gov
  • Explore the feasibility of new synthetic routes, such as the hydroboration/carboxylation of fluorinated alkenes to produce fluorinated carboxylic acids. researchgate.net
  • Elucidate the complex role of additives and ligands in catalytic cycles, as demonstrated in studies of the Pd-catalyzed fluorination of cyclic vinyl triflates. chemrxiv.org
  • Applying these computational approaches to this compound could clarify the mechanisms of its synthesis via transvinylation, predict the regioselectivity of addition reactions to the vinyl group, and model the energetics of defluorinative functionalization pathways.

    Polymerization Science of Vinyl Pentafluoropropionate

    Homopolymerization Studies

    The conversion of vinyl pentafluoropropionate into its corresponding homopolymer, polythis compound, is a key area of research for understanding its fundamental properties.

    Investigation of Polymerization Conditions and Initiator Systems

    The successful polymerization of this compound is dependent on the appropriate selection of polymerization conditions and initiator systems. While specific details are sparse, research in the broader field of fluorinated vinyl esters suggests that radical initiators are commonly employed. The choice of initiator, solvent, temperature, and monomer concentration would significantly influence the polymerization rate and the characteristics of the final polymer. Further investigation is needed to establish optimal conditions for the homopolymerization of this compound.

    Copolymerization with Co-monomers

    Copolymerization is a versatile method used to modify the properties of polymers. By incorporating different monomer units into the polymer chain, materials with tailored characteristics can be synthesized.

    Copolymerization with Vinyl Acetate (B1210297)

    The copolymerization of this compound with vinyl acetate presents an opportunity to combine the properties of a fluorinated monomer with a widely used conventional monomer. pschemicals.com Reactivity ratios for this copolymerization system would need to be determined to understand the distribution of monomer units in the resulting copolymer chain. This data is essential for predicting copolymer composition and tailoring properties such as solubility, thermal stability, and surface characteristics.

    Copolymerization with Methyl Methacrylate (B99206)

    Incorporating this compound into copolymers with methyl methacrylate could lead to materials with enhanced thermal and chemical resistance compared to pure polymethyl methacrylate. pschemicals.com The characterization of these copolymers would involve determining their composition, molecular weight distribution, and thermal properties to assess the impact of the fluorinated monomer.

    Copolymerization with Other Fluorinated Vinyl Monomers

    Copolymerizing this compound with other fluorinated vinyl monomers is a strategy to create polymers with a high fluorine content, potentially leading to materials with exceptionally low surface energies, high hydrophobicity, and enhanced chemical inertness. The selection of the co-monomer would be critical in fine-tuning the properties of the final copolymer for specific high-performance applications. Comprehensive studies are required to explore the range of possible copolymers and their resulting properties.

    Determination of Reactivity Ratios in Copolymerization Systems

    The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the preference of a propagating polymer chain ending in one monomer unit (M₁) to add another M₁ monomer versus a comonomer (M₂). rsc.orgfujifilm.com These values are essential for predicting copolymer composition and microstructure. The determination of these ratios is typically achieved by conducting a series of copolymerization reactions with varying initial monomer feed compositions and analyzing the resulting copolymer composition at low conversion.

    Despite the importance of these parameters, a search of scientific and technical literature did not yield specific reactivity ratios for the copolymerization of this compound with other vinyl monomers. While general methods for determining reactivity ratios are well-established, and data exists for many other fluorinated and non-fluorinated monomers, specific experimental values for systems involving this compound have not been reported in the available literature.

    Advanced Polymerization Techniques

    Advanced polymerization techniques are employed to control polymer architecture, including molecular weight, dispersity, and complex structures like block copolymers.

    Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerization (RDRP), enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cas.org These techniques are foundational for creating complex polymer architectures.

    Nitroxide-Mediated Polymerization (NMP) is a CRP technique that uses a nitroxide stable radical to reversibly cap the growing polymer chain. sigmaaldrich.comapolloscientific.co.uk This reversible termination allows for the controlled addition of monomers, leading to polymers with low dispersity (Đ). The process is thermally initiated, and the equilibrium between active and dormant species is key to its control. sigmaaldrich.com

    Specific studies detailing the application of NMP to this compound, including optimal conditions, choice of nitroxide mediator (such as TEMPO), and resulting polymer characteristics, are not present in the surveyed literature. While NMP has been successfully applied to other fluorinated monomers, its specific utility and kinetics for this compound have not been documented. rsc.org

    Reversible Addition-Fragmentation chain Transfer (RAFT) is a versatile CRP method that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. nih.gov The choice of RAFT agent is crucial and depends on the monomer being polymerized. nih.gov This technique is compatible with a wide range of monomers and functional groups. nih.gov

    While RAFT has been extensively used for other vinyl esters to produce well-defined polymers and complex architectures, there is no specific information available in the scientific literature regarding the RAFT polymerization of this compound. Research findings, including suitable RAFT agents, kinetic data, and the properties of resulting poly(this compound), have not been published.

    Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers. The process is initiated by electrophilic species, like protonic acids or Lewis acids, which generate a propagating carbocationic center. Controlling this high-reactivity species to achieve a living polymerization can be challenging and often requires specific conditions, such as low temperatures.

    The applicability of cationic polymerization to this compound has not been reported in the available literature. The electron-withdrawing nature of the pentafluoropropionyl group would likely make the vinyl group electron-deficient, thus disfavoring conventional cationic polymerization. No studies were found that explore or detail cationic polymerization methods for this specific monomer.

    Emulsion polymerization is a heterogeneous polymerization technique where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Polymerization is usually initiated by a water-soluble initiator, and it primarily occurs within the generated polymer particles. This method is widely used for producing polymer latexes. Miniemulsion polymerization is a variation where stable, sub-micrometer monomer droplets are created and act as the primary loci of polymerization.

    A review of the literature found no specific studies or detailed findings on the emulsion or miniemulsion polymerization of this compound. While these techniques are common for other vinyl monomers like vinyl acetate, the specific conditions, surfactant systems, and kinetics required for the successful emulsion polymerization of this compound are not documented. One patent mentions ethyl pentafluoropropionate as a potential component in an emulsion system, but this does not refer to the vinyl monomer and provides no polymerization details.

    Nitroxide-Mediated Polymerization (NMP)

    Cationic Polymerization Approaches

    Polymer Microstructure and Architecture Development

    The microstructure and architecture of polymers derived from this compound (VPFP) are critical determinants of their macroscopic properties. The arrangement of monomer units in copolymers, the nature of the polymer chain ends, and the presence of any branching or crosslinking collectively define the polymer's performance characteristics. This section explores the key aspects of controlling and characterizing the microstructure of VPFP-based polymers.

    Sequence Distribution in Copolymers

    The distribution of monomer units along a polymer chain is fundamental to the properties of a copolymer. This sequence is dictated by the relative reactivity of the propagating radical chain end toward the different monomers present in the reaction mixture. While specific experimental data on the copolymerization of this compound is not extensively available in the reviewed literature, the principles of copolymerization kinetics provide a robust framework for predicting its behavior.

    The tendency of two monomers, M1 (e.g., VPFP) and M2, to copolymerize is described by their reactivity ratios, r1 and r2. open.edu These ratios are defined as the rate constant for a propagating chain ending in a given monomer unit to add another molecule of the same monomer, divided by the rate constant for it to add the other monomer. nsf.gov

    If r1r2 ≈ 1 , the two monomers show little preference for which monomer to add, leading to a random copolymer where the sequence distribution is primarily governed by the monomer feed concentrations. nsf.gov

    If r1r2 ≈ 0 (with both r1 and r2 being very low), each radical chain end strongly prefers to add the other monomer, resulting in an alternating copolymer . open.edu

    If r1 > 1 and r2 < 1 , both types of growing chains prefer to add monomer M1, which will be consumed rapidly, potentially leading to block-like structures or simple mixtures of homopolymers. nsf.gov

    Vinyl esters, such as vinyl acetate (VAc), often exhibit significantly different reactivity compared to conjugated monomers like styrene (B11656) or acrylates. For instance, the copolymerization of vinyl acetate (M1) and styrene (M2) is a classic example of a highly non-ideal system, with reactivity ratios of approximately r1 = 0.01 and r2 = 55. nsf.gov This indicates that both the VAc-terminated and styrene-terminated polymer radicals overwhelmingly prefer to react with the styrene monomer.

    Given that this compound is a vinyl ester, its copolymerization behavior with common monomers can be inferred by analogy to other vinyl esters. The electron-withdrawing nature of the pentafluoropropionyl group may influence the reactivity of the vinyl double bond, but significant deviations from ideal copolymerization (r1r2 = 1) are expected with many common comonomers. To achieve a desired copolymer composition and sequence distribution, careful selection of the comonomer and polymerization conditions is essential.

    To illustrate the concept, the following table presents established reactivity ratios for vinyl acetate (a structural analog to VPFP) with various comonomers.

    Table 1: Illustrative Reactivity Ratios for Vinyl Acetate (M1) with Various Comonomers (M2) This data is for Vinyl Acetate and is intended to be illustrative of typical vinyl ester reactivity, as specific data for this compound was not found in the reviewed literature.

    Comonomer (M2)r1 (Vinyl Acetate)r2 (Comonomer)r1 * r2Resulting Copolymer Tendency
    Methyl Acrylate0.0136.90.09Random/Blocky (M2 rich)
    Styrene0.01550.55Strongly Blocky (M2 rich)
    Vinyl Chloride0.052.70.135Random/Blocky (M2 rich)
    N-Vinylpyrrolidone0.063.30.198Random/Blocky (M2 rich)

    Data sourced from published literature. open.edutue.nlresearchgate.net

    Chain-End Functionalization Strategies

    Introducing specific chemical functionalities at the chain ends of a polymer is a powerful strategy for creating advanced materials, such as block copolymers, polymer-protein conjugates, or surface-active agents. This is typically achieved through controlled radical polymerization (CRP) techniques, which minimize termination reactions and allow for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. mdpi.com While specific protocols for poly(this compound) are not detailed in existing literature, established CRP methods for other vinyl monomers, including vinyl esters and fluorinated monomers, are directly applicable. acs.orgmdpi.com

    Key CRP techniques that could be employed for the chain-end functionalization of VPFP include:

    Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is one of the most versatile CRP methods, compatible with a wide range of vinyl monomers, including "less activated" monomers like vinyl esters. sigmaaldrich.com The process involves a conventional radical initiator and a thiocarbonylthio compound that acts as a chain transfer agent (CTA). The CTA fragment (the "R" group) becomes the alpha (α) chain end, while the thiocarbonylthio moiety remains at the omega (ω) end, which can be further modified or removed post-polymerization. By selecting a CTA with a desired functional group in its R-group, a functional polymer can be synthesized directly. This technique has been successfully used to create well-defined poly(vinyl acetate) and other poly(vinyl ester) architectures. mdpi.comrsc.orgnih.gov

    Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper-based) to reversibly activate a dormant polymer chain end capped with a halogen (e.g., Br or Cl). rsc.org The polymerization is initiated from an alkyl halide, and this initiator fragment constitutes the α-chain end. ATRP has been effectively used for the polymerization of various fluorinated monomers, including fluorinated (meth)acrylates and vinylidene fluoride (B91410) telomers, demonstrating its potential for VPFP. cmu.eduresearchgate.netacs.org Functional initiators are widely available, allowing for the direct incorporation of groups like hydroxyl, azide, or alkyne at the α-terminus.

    Cobalt-Mediated Radical Polymerization (CMRP): This organometallic-mediated radical polymerization technique has shown excellent control over the polymerization of vinyl acetate. advancedsciencenews.comacs.org The growing polymer chain is reversibly capped by a cobalt complex. This terminal cobalt species can be displaced by quenching agents, such as thiols or nitroxides, to install a functional ω-end group. acs.org

    Table 2: Potential Chain-End Functionalization Strategies for Poly(this compound)

    StrategyKey ReagentsLocation of FunctionalityExample Functional GroupsApplicability Notes
    RAFT PolymerizationFunctional Chain Transfer Agent (CTA)Alpha (α) end-OH, -COOH, -N3, Alkyne, BiotinHighly suitable for vinyl esters. Choice of xanthate or dithiocarbamate (B8719985) CTA is critical. mdpi.com
    Atom Transfer Radical Polymerization (ATRP)Functional Initiator (e.g., functional alkyl halide)Alpha (α) end-OH, -Br, -N3, -Si(OR)3Proven for other fluorinated vinyl monomers. cmu.eduresearchgate.net Requires careful optimization of catalyst/ligand system.
    Cobalt-Mediated Radical Polymerization (CMRP)Functional Quenching Agent (e.g., functional nitroxide or thiol)Omega (ω) end-OH, EpoxyDemonstrated to be highly effective for poly(vinyl acetate). acs.org

    Branching and Crosslinking Phenomena

    The formation of branched or crosslinked architectures during the polymerization of vinyl monomers can occur through several mechanisms, significantly altering the polymer's rheological and mechanical properties. A linear polymer consists of a single, unbranched backbone, whereas branching introduces side chains, and crosslinking connects multiple polymer backbones to form a three-dimensional network. specialchem.com

    Branching in the radical polymerization of vinyl esters is a well-documented phenomenon, primarily occurring via chain transfer reactions.

    Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from a polymer backbone that has already formed. This terminates the original chain and creates a new radical site on the backbone, from which a new branch can grow. For poly(vinyl acetate), abstraction of the tertiary hydrogen on the backbone is a known pathway to long-chain branching. nih.gov Given its structural similarity, poly(this compound) may be susceptible to similar branching reactions, which would lower the polymer's density and alter its melt viscosity.

    Chain Transfer to Monomer: Abstraction of an atom from a monomer molecule can also occur. While this typically affects molecular weight, if the resulting monomer-derived radical is stable, it can reinitiate polymerization, though this is a less common pathway for branching.

    Controlled Branching: Modern synthetic techniques allow for the deliberate creation of branched structures. For example, the copolymerization of a vinyl monomer with a small amount of a divinyl comonomer (a crosslinker) can lead to branching if the concentration is kept below the gel point. nih.gov Additionally, special monomers known as "inimers" or "inibramers" that contain both an initiating and a branching site can be used in controlled radical polymerizations to produce hyperbranched fluoropolymers. nih.govresearchgate.net

    Crosslinking results in the formation of an insoluble and infusible polymer network, or gel. specialchem.com This is generally achieved by:

    Copolymerization with a Crosslinker: Including a multifunctional monomer, such as a divinyl or trivinyl compound, in the polymerization feed at a sufficient concentration will lead to the formation of covalent bonds between polymer chains, resulting in a network structure. nih.gov

    Post-Polymerization Crosslinking: Linear or branched polymers can be crosslinked in a secondary step. For instance, poly(vinyl alcohol), which is produced by the hydrolysis of poly(vinyl acetate), is commonly crosslinked through its hydroxyl groups using agents like glutaraldehyde (B144438) or maleic acid. researchgate.netgoogle.com If the pentafluoropropionate ester group on PVFP could be hydrolyzed or otherwise chemically modified to yield reactive handles, similar post-crosslinking strategies could be envisioned.

    Table 3: Potential Sources of Branching and Crosslinking in this compound Polymerization

    PhenomenonPrimary MechanismControlling FactorsEffect on Polymer Structure
    Long-Chain BranchingIntermolecular chain transfer to polymerPolymer concentration, temperature, monomer conversionCreates long side chains off the main polymer backbone
    Short-Chain BranchingIntramolecular chain transfer (backbiting)Monomer structure, temperatureCreates short side chains (e.g., ethyl, butyl)
    Controlled BranchingCopolymerization with an "inimer" or "inibramer"Ratio of monomer to inimerCreates highly branched or hyperbranched architectures
    CrosslinkingCopolymerization with a multifunctional comonomerConcentration of crosslinker, conversionForms a 3D polymer network (gel)
    Post-CrosslinkingChemical reaction of functional groups on the polymer backboneCrosslinking agent, catalyst, temperature, timeConverts a thermoplastic polymer into a thermoset network

    Analytical Methodologies in Research on Vinyl Pentafluoropropionate and Its Polymers

    Spectroscopic Characterization Techniques

    Spectroscopic methods are fundamental in polymer science for elucidating molecular structure, identifying functional groups, and analyzing the composition of complex materials. technologynetworks.com For Vinyl pentafluoropropionate and its polymer, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information.

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Research

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. sigmaaldrich.comfree.fr In the study of poly(this compound), both ¹H and ¹⁹F NMR are crucial for confirming the successful polymerization of the vinyl monomer and for characterizing the structure of the polymer chain.

    ¹H NMR spectroscopy is used to analyze the protons in the polymer backbone. The disappearance of the characteristic signals from the vinyl protons of the monomer (typically in the range of 5.8-6.5 ppm) is a clear indicator of polymerization. sigmaaldrich.com In the resulting polymer, the protons of the polymer backbone (-CH₂-CH-) will produce complex, overlapping signals, often seen in the 1.5-4.0 ppm range, similar to those observed in related polyvinyl esters like poly(vinyl alcohol). rsc.orgresearchgate.netkyoto-u.ac.jp

    ¹⁹F NMR spectroscopy is particularly informative for fluorinated polymers. It provides detailed information about the pentafluoropropionate (-C(O)CF₂CF₃) side chains. The spectrum would be expected to show two distinct resonances corresponding to the -CF₂- and -CF₃ groups. The chemical shifts and coupling patterns of these fluorine signals confirm the integrity of the fluorinated ester group after polymerization. Studies on similar fluorinated compounds utilize ¹⁹F NMR to verify the presence and environment of fluorine atoms within the molecule. acs.orgnih.gov

    Table 1: Expected ¹H and ¹⁹F NMR Chemical Shifts for this compound and Poly(this compound)

    CompoundNucleusFunctional GroupExpected Chemical Shift (ppm)
    This compound (Monomer)¹HVinyl Protons (CH₂=CH-)~5.8 - 7.3
    ¹⁹F-CF₂-CF₃-80 to -85 (-CF₃), -120 to -125 (-CF₂)
    Poly(this compound) (Polymer)¹HBackbone Protons (-CH₂-CH-)~1.5 - 4.5
    ¹⁹F-CF₂-CF₃-80 to -85 (-CF₃), -120 to -125 (-CF₂)

    Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

    Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique to identify functional groups within a molecule. rockymountainlabs.comsepscience.com It is instrumental in both confirming the structure of the this compound monomer and tracking its conversion to poly(this compound).

    In the FTIR spectrum of the monomer, key absorption bands would include:

    Vinyl C=C stretching: A peak around 1640 cm⁻¹, characteristic of the carbon-carbon double bond. researchgate.net

    Ester C=O stretching: A strong absorption band typically found in the region of 1750-1780 cm⁻¹ for fluorinated esters.

    C-O stretching: Bands in the 1100-1300 cm⁻¹ range, corresponding to the ester linkage.

    C-F stretching: Very strong and characteristic absorption bands in the 1100-1400 cm⁻¹ region, indicative of the pentafluoroethyl group. researchgate.net

    Upon polymerization, the most significant change observed in the FTIR spectrum is the disappearance of the vinyl C=C stretching peak at ~1640 cm⁻¹, confirming the consumption of the monomer's double bond to form the polymer backbone. researchgate.netredalyc.org The strong ester carbonyl (C=O) and carbon-fluorine (C-F) bands will remain prominent in the spectrum of the polymer. redalyc.org

    Table 2: Key FTIR Absorption Bands for Analysis

    Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Presence in MonomerPresence in Polymer
    C=O (Fluorinated Ester)Stretching~1750-1780YesYes
    C=C (Vinyl)Stretching~1640YesNo
    C-FStretching~1100-1400 (Strong, Multiple Bands)YesYes
    C-O (Ester)Stretching~1100-1300YesYes

    Mass Spectrometry for Reaction Product Analysis

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures by analyzing fragmentation patterns. free.fr In the context of this compound research, MS is primarily used to confirm the molecular weight of the monomer and to analyze products from side reactions or polymer degradation studies. rockefeller.edunih.gov

    For the monomer, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern would likely involve the loss of the vinyl group or cleavage within the pentafluoropropionyl moiety. For instance, the NIST database entry for a similar compound, Octatriacontyl pentafluoropropionate, shows fragmentation characteristic of the fluorinated ester group. nist.gov Analysis of pentafluoropropionate salts has also utilized mass spectrometry to characterize decomposition products. researchgate.net In polymer analysis, techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used to identify the thermal degradation products of poly(this compound), providing insights into its decomposition mechanism. rigaku.com

    Thermal Analysis in Polymeric Systems Research

    Thermal analysis techniques are essential for characterizing the behavior of polymers as a function of temperature. iranchembook.ir Methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and transition behaviors (such as glass transition) of poly(this compound). technologynetworks.commdpi.com

    Thermogravimetric Analysis (TGA) for Decomposition Studies

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition characteristics of polymers. rigaku.comwarwick.ac.uk For poly(this compound), TGA would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

    Fluorinated polymers are generally known for their high thermal stability due to the strength of the carbon-fluorine bond. warwick.ac.ukresearchgate.net TGA studies on analogous fluorinated polyacrylates and other polyvinyl esters show that decomposition often occurs in multiple steps. srce.hr For poly(this compound), the decomposition might initiate with the loss of the pentafluoropropionate side chain, followed by the degradation of the polymer backbone at higher temperatures. rigaku.comsrce.hr

    Table 3: Illustrative TGA Data for Related Fluoropolymers

    PolymerDecomposition Onset (T_onset) (°C)Decomposition StepsReference
    Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)~200Two steps srce.hr
    Poly(vinyl alcohol) (PVA)~280Two steps rigaku.comnetzsch.com
    Poly(tetrafluoroethylene) (PTFE)>500Single step thermalsupport.com

    Note: This table provides comparative data. The exact values for poly(this compound) would need to be determined experimentally.

    Differential Scanning Calorimetry (DSC) for Transition Behavior

    Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀). iranchembook.ir

    For poly(this compound), which is expected to be an amorphous or semi-crystalline polymer, DSC is crucial for determining its glass transition temperature. The T₉ marks the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical parameter for defining the material's service temperature. iranchembook.ir The presence of bulky, fluorinated side chains can significantly influence the T₉. If the polymer possesses any crystallinity, DSC would also reveal a melting endotherm. Studies on similar fluorinated polymers often show that the introduction of fluorinated groups can increase the glass transition temperature. nih.govwarwick.ac.uk

    Table 4: Illustrative DSC Data for Related Polymers

    PolymerGlass Transition Temp. (T₉) (°C)Melting Temp. (Tₘ) (°C)Reference
    Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)~75Amorphous srce.hr
    Poly(vinyl alcohol) (PVA)~74~199 netzsch.com
    Poly(vinyl acetate)~30-40Amorphous iranchembook.ir

    Note: This table provides comparative data. The exact values for poly(this compound) would need to be determined experimentally.

    Accelerating Rate Calorimetry (ARC) for Reaction Exotherms

    Accelerating Rate Calorimetry (ARC) is a critical technique for evaluating the thermal hazards associated with chemical reactions, particularly polymerization. msesupplies.com It measures the heat and pressure generated during an exothermic reaction under near-adiabatic conditions, where heat loss to the surroundings is minimized. prager-elektronik.at This simulates a worst-case scenario in a large-scale industrial reactor, providing crucial data for process safety. prager-elektronik.at

    In the context of this compound, ARC is employed to study the thermal characteristics of its polymerization. The test involves heating a sample in controlled steps within a sealed, insulated container (often called a "bomb") and monitoring for the onset of a self-heating reaction. iomosaic.com Once an exotherm is detected, the calorimeter switches to an adiabatic tracking mode, matching the temperature of the surroundings to the sample's temperature, thus allowing the reaction to proceed as it would in an insulated environment. prager-elektronik.at

    Research on the pyrolysis of pentafluoropropionate salts to produce tetrafluoroethylene (B6358150) has utilized ARC to characterize the thermal decomposition of the starting materials. researchgate.net For instance, studies have been performed on sodium pentafluoropropionate, calcium pentafluoropropionate, and potassium pentafluoropropionate to determine their thermal stability. ua.edu A typical ARC experiment involves a "heat-wait-search" mode. iomosaic.comua.edu For example, a sample might be heated in 10°C steps, with a 15-minute wait time at each step, to detect the onset of an exothermic reaction. ua.edu The data generated, including the onset temperature, temperature rise rate, and pressure increase, are vital for understanding the reaction kinetics and potential for thermal runaway. iomosaic.comnih.gov The thermal inertia factor (φ), which accounts for the heat absorbed by the sample container, is used to correct the data to reflect the behavior of the substance alone. nih.gov

    Table 1: Typical Parameters in Accelerating Rate Calorimetry (ARC) Analysis

    Parameter Description Typical Value/Range
    Temperature Range The operational temperature limits of the instrument. Ambient to 450-600°C msesupplies.com
    Pressure Range The range of pressures the instrument can measure. 0 - 200 bar (standard)
    Detection Sensitivity The minimum rate of temperature increase (exotherm) the instrument can detect. 0.002 to 0.02°C/min
    Sample Size The amount of material required for a test. 5 - 10 g msesupplies.com
    Tracking Rate The maximum rate at which the calorimeter can follow the sample's temperature rise. ≥ 20°C/min

    Diffraction Techniques for Structural Elucidation

    X-ray Diffraction (XRD) for Crystalline Structures

    X-ray Diffraction (XRD) is a primary technique for analyzing the structure of crystalline and semi-crystalline materials. thermofisher.comusp.org It is particularly valuable in polymer science for determining the degree of crystallinity, which significantly influences the material's mechanical, thermal, and chemical properties. thermofisher.com Polymers can range from highly crystalline, with ordered molecular chains, to amorphous, with entangled and disordered chains. thermofisher.com

    In the study of poly(this compound), XRD would be used to analyze the arrangement of polymer chains in the solid state. The analysis involves directing a beam of X-rays at the polymer sample and measuring the angles and intensities of the diffracted beams. usp.orgwikipedia.org The resulting diffraction pattern is unique to the material's crystal structure. wikipedia.org Crystalline regions produce sharp diffraction peaks, while amorphous regions result in broad humps. researchgate.net

    The degree of crystallinity can be calculated from the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern. This information is crucial for predicting the polymer's properties. For example, highly crystalline polymers are generally more rigid and have higher melting points. thermofisher.com XRD is also used to identify different crystalline phases (polymorphs) that may exist. cgs.gov.cz For comparison, studies on poly(vinyl alcohol) (PVA) show it has a semi-crystalline structure, and its XRD pattern exhibits sharp peaks reflecting this nature. researchgate.netkpi.ua Similarly, XRD has been used to identify additives like calcite in poly(vinyl chloride) (PVC) insulators. paralab.es

    Single-Crystal X-ray Crystallography

    Single-Crystal X-ray Crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. hzdr.demdpi.com This technique provides exact atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined with high precision. hzdr.deuol.de

    The application of this technique to this compound itself is challenging because the monomer is likely a liquid or gas at room temperature, and the method requires a well-ordered single crystal. wikipedia.org However, the technique is highly relevant for studying solid derivatives or related compounds. For example, research has been conducted on the crystal structures of pentafluoropropionate salts and their decomposition products. researchgate.net A study involving the synthesis of lanthanide pentafluoropropionates used single-crystal X-ray diffraction to characterize the resulting compounds. researchgate.net

    The process involves three main steps:

    Crystal Growth: Obtaining a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, is often the most difficult step. wikipedia.org

    Data Collection: The crystal is mounted in an X-ray diffractometer and rotated in a monochromatic X-ray beam. The instrument records the positions and intensities of the thousands of diffracted spots produced. wikipedia.org

    Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data. wikipedia.orguol.de

    This level of structural detail is invaluable for understanding structure-property relationships and for designing new materials with specific characteristics.

    Chromatographic Methods for Mixture Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a complex mixture. thermofisher.comscioninstruments.com It is widely used in various fields for analyzing everything from environmental pollutants to the components of natural products. thermofisher.commdpi.com

    In research concerning this compound, GC-MS is an essential tool for several purposes:

    Purity Analysis: It can be used to assess the purity of the this compound monomer, identifying any residual starting materials, byproducts from synthesis, or inhibitors.

    Reaction Monitoring: The progress of polymerization or other reactions involving this compound can be monitored by taking samples from the reaction mixture over time and analyzing the consumption of the monomer and the formation of products.

    Analysis of Decomposition Products: When studying the thermal or chemical degradation of poly(this compound), GC-MS is used to identify the volatile compounds that are released. For example, studies on the thermal decomposition of poly(vinyl chloride) (PVC) have used GC-MS to detect the formation of phosgene (B1210022) and aromatic compounds like benzene. nih.govrigaku.com

    The GC-MS process begins with the gas chromatograph, where the sample is vaporized and injected into a long, thin capillary column. thermofisher.com An inert carrier gas (like helium or nitrogen) pushes the sample through the column. thermofisher.com The components of the mixture separate based on their boiling points and interactions with the column's stationary phase, eluting at different times (retention times). thermofisher.com

    As each component exits the GC column, it enters the mass spectrometer. Here, the molecules are ionized (typically by electron impact) and broken into charged fragments. thermofisher.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint" for that specific compound. scioninstruments.com By comparing this spectrum to extensive libraries, such as the Wiley and NIST libraries, the identity of the compound can be determined with high confidence. nih.gov For instance, GC-MS analysis of a propolis sample identified the presence of Octatriacontyl pentafluoropropionate. nih.gov

    Computational and Theoretical Investigations

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    The presence of the highly electronegative pentafluoropropionate group is expected to have a profound effect on the molecule's electronic landscape. The fluorine atoms would withdraw electron density, creating a significant partial positive charge on the adjacent carbon atoms and influencing the electronic nature of the ester linkage. researchgate.netresearchgate.net This, in turn, affects the reactivity of the vinyl group, which is the primary site for polymerization. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

    Quantum chemical calculations provide a quantitative basis for these predictions, as illustrated by the typical parameters that would be determined for the monomer.

    Calculated ParameterSignificance for Vinyl Pentafluoropropionate
    Total EnergyIndicates the overall stability of the molecule's optimized geometry.
    Heat of FormationProvides thermodynamic data on the molecule's formation from constituent elements. cyberleninka.ru
    HOMO EnergyRepresents the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. researchgate.net
    LUMO EnergyRepresents the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. researchgate.net
    HOMO-LUMO Gap (ΔE)A key indicator of chemical reactivity; a smaller gap suggests higher reactivity towards polymerization. researchgate.net
    Dipole MomentQuantifies the overall polarity of the molecule, arising from the electronegative fluoroalkyl chain. cyberleninka.ru
    Atomic ChargesReveals the electron distribution and identifies electrophilic/nucleophilic centers within the molecule. cyberleninka.ru

    Density Functional Theory (DFT) Studies on Reaction Pathways

    Density Functional Theory (DFT) is a class of quantum chemical methods widely used for its balance of accuracy and computational cost, making it ideal for studying complex chemical processes. mdpi.commdpi.com For this compound, DFT is the tool of choice for investigating reaction pathways, particularly the mechanism of its free-radical polymerization. mdpi.comrsc.org Such studies can elucidate the energetics of initiation, propagation, and termination steps, providing a detailed atomistic picture of how the monomer transforms into a polymer.

    DFT calculations can be used to model the transition states of key reaction steps, such as the addition of a radical to the vinyl group's double bond. mdpi.comacs.org The calculated activation energy (ΔG‡) for this process indicates how readily the reaction occurs. Furthermore, DFT can predict the regioselectivity of the polymerization, for instance, whether the addition occurs preferentially in a "head-to-tail" or "head-to-head" fashion, which significantly impacts the final polymer's structure and properties. mdpi.com By comparing the activation barriers for different potential pathways, researchers can identify the most likely mechanism. nih.gov

    The insights gained from DFT on similar fluorinated or vinyl monomers can be used to hypothesize the behavior of this compound.

    Reaction StepParameter Modeled by DFTSignificance
    Radical Addition to MonomerTransition State Energy (ΔG‡)Determines the rate of polymerization propagation. A lower barrier indicates faster polymerization. acs.org
    Regioselectivity (Head vs. Tail Addition)Energy Difference Between PathwaysPredicts the resulting polymer microstructure (e.g., head-to-tail), which affects material properties. mdpi.com
    Chain TransferReaction Enthalpy (ΔH)Assesses the likelihood of side reactions that can lead to branching or limit the polymer's molecular weight. mdpi.com
    CopolymerizationReactivity RatiosPredicts the composition and sequence distribution in copolymers with other monomers. mdpi.com

    Conformational Analysis of Related Fluorinated Esters

    The three-dimensional shape, or conformation, of a molecule is crucial as it dictates how it interacts with its surroundings and influences the properties of bulk materials. Fluorinated compounds, in particular, exhibit unique conformational preferences due to strong stereoelectronic effects. researchgate.netnih.gov The presence of highly electronegative fluorine atoms leads to phenomena like the gauche effect and hyperconjugation, which stabilize specific spatial arrangements of atoms. researchgate.netnih.gov

    While specific studies on this compound are not widely available, research on related fluorinated esters and acids provides valuable context. For example, computational studies on perfluoropropionic acid have identified at least three stable monomeric conformations (gauche-syn, syn-syn, and gauche-anti). mdpi.comresearchgate.net These conformers differ in the torsional angles along the carbon backbone and around the carboxylic acid group. mdpi.com This complexity arises from the interplay between steric repulsion of the bulky CF3 group and stabilizing electronic interactions involving the C-F bonds. researchgate.net Similarly, perfluoroalkyl substances are known to adopt helical conformations, a stark contrast to the zigzag preference of their hydrocarbon counterparts. nih.gov

    It is reasonable to infer that this compound would also possess a complex conformational landscape, with rotation possible around the C-C and C-O single bonds, influenced by the electronic character of both the vinyl and the pentafluoroethyl groups.

    Related CompoundComputational MethodKey Conformational FindingReference
    Perfluoropropionic AcidDFT-B3LYP / MP2Equilibrium exists between a lower-energy gauche conformer and a higher-energy cis conformer. mdpi.com mdpi.com
    Perfluorinated n-AlkanesDensity Functional TheoryShow a strong preference for helical conformations, driven by hyperconjugative interactions. researchgate.netnih.gov researchgate.netnih.gov
    Fluorinated PyrrolidinesNMR Spectroscopy and X-ray AnalysisThe fluorine gauche effect significantly biases the ring conformation. nih.gov nih.gov
    Aryl-OCF3 CompoundsComputational ChemistryThe O-CF3 bond preferentially adopts an orientation orthogonal to the aromatic plane due to stereoelectronic effects. rsc.org rsc.org

    Molecular Dynamics Simulations in Polymer Systems

    While quantum mechanics is suited for single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of large ensembles of molecules, such as a polymer melt or a polymer in solution. tandfonline.comnih.gov MD simulations apply classical mechanics to predict the movement and interaction of thousands of atoms over time, providing a bridge between molecular structure and macroscopic material properties. mdpi.com

    For poly(this compound), MD simulations would be invaluable for predicting key physical properties before undertaking challenging and costly synthesis and characterization. An amorphous cell of polymer chains would be constructed and simulated to study its behavior. tandfonline.comacs.org Properties that can be derived from such simulations include:

    Glass Transition Temperature (Tg): By simulating the polymer at various temperatures and observing changes in density or chain mobility, the Tg can be estimated. tandfonline.com

    Mechanical Properties: The response of the simulated polymer to applied stress can be used to calculate its tensile modulus, shear modulus, and other mechanical characteristics. tandfonline.com

    Solubility and Compatibility: MD simulations can calculate interaction energies and solubility parameters to predict how the polymer will mix with solvents or other polymers. mdpi.com Studies on other fluoropolymers have used MD to successfully predict their compatibility with other substances. tandfonline.comacs.org

    Simulated PropertyMethodologyPredicted Characteristic for Poly(this compound)
    Glass Transition Temperature (Tg)Analyzing volume-temperature or energy-temperature curves from simulations at different temperatures. tandfonline.comCritical for determining the polymer's operating temperature range as a plastic or elastomer.
    Mechanical ModulusApplying virtual deformation to the simulation box and measuring the stress response. tandfonline.comIndicates the stiffness and rigidity of the material.
    Interaction EnergyCalculating the non-bonded (van der Waals and electrostatic) energies between polymer chains and other molecules. mdpi.comHelps predict adhesion and compatibility in blends or composites.
    Free VolumeAnalyzing the empty space between polymer chains.Relates to gas permeability and the diffusion of small molecules within the polymer matrix. mdpi.com

    Quantitative Structure-Property Relationship (QSPR) Modeling in Polymer Design

    Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of molecules with their physical, chemical, or biological properties. nih.govmdpi.com In polymer science, QSPR is a powerful tool for designing new materials with desired characteristics by creating mathematical models that can predict properties without the need for synthesis and testing. researchgate.net

    A QSPR model for polymers derived from vinyl esters would be developed through the following steps:

    Data Collection: A dataset of known polymers (e.g., various polyacrylates, poly(vinyl esters)) with experimentally measured properties (e.g., refractive index, glass transition temperature, solubility) is compiled. nih.gov

    Descriptor Calculation: For each polymer's repeating unit, a large number of numerical "molecular descriptors" are calculated. These can be simple (e.g., molecular weight) or complex, derived from graph theory or quantum chemistry. mdpi.comresearchgate.net

    Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best mathematical equation linking a selection of descriptors to the property of interest. plos.orglew.ro

    Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure it is robust and not overfitted. nih.govplos.org

    For poly(this compound), a validated QSPR model could predict properties like its refractive index. Given that fluorinated polymers often have low refractive indices, such a model would be useful in designing materials for optical applications like anti-reflective coatings. specialchem.com

    ComponentDescriptionExample in Polymer Design
    Dependent Variable (Property)The macroscopic property to be predicted.Refractive Index, Glass Transition Temperature (Tg), Solubility Parameter. nih.govlew.ro
    Independent Variables (Descriptors)Numerical values representing the monomer's chemical structure (topological, electronic, etc.).Molecular weight, number of fluorine atoms, topological indices, calculated dipole moment. researchgate.net
    Mathematical ModelAn equation relating the descriptors to the property.Property = c0 + c1(Desc1) + c2(Desc2) + ... (for Multiple Linear Regression). plos.org
    ApplicationPredicting the properties of new, unsynthesized polymers.Estimating the refractive index of poly(this compound) to assess its potential for optical coatings. specialchem.com

    Emerging Research Applications and Future Directions

    Development of Novel Fluorinated Polymer Materials

    The primary application of vinyl pentafluoropropionate is as a monomer or comonomer in the synthesis of novel fluorinated polymers. ontosight.ai Traditional fluoropolymers often suffer from processing difficulties, such as high melting points and poor solubility in common solvents. researchgate.net The incorporation of this compound into polymer chains is a strategy being explored to overcome these limitations while retaining or enhancing the desirable properties of fluoropolymers.

    Researchers are investigating the copolymerization of this compound with other monomers, such as vinylidene fluoride (B91410) (VDF), to fine-tune the resulting polymer's properties. academie-sciences.fr This approach allows for the creation of materials with a tailored balance of characteristics. For instance, the pentafluoropropionate side chain can enhance solubility in specific solvents, improve thermal stability, and lower the refractive index and dielectric constant of the polymer. ontosight.airesearchgate.net These materials are amorphous, soluble in select fluorinated solvents, and exhibit high glass transition temperatures (Tgs), making them suitable for advanced applications. researchgate.net

    Table 1: Properties of Polymers Incorporating this compound

    Property Enhancement from this compound Resulting Polymer Characteristic
    Thermal Stability The strong carbon-fluorine bonds in the pentafluoro-propyl group contribute to high thermal resistance. Polymers can withstand higher operating temperatures without degradation. ontosight.airesearchgate.net
    Chemical Resistance The fluorinated side chain provides a barrier against chemical attack. Materials are suitable for use in harsh chemical environments, such as linings and coatings. ontosight.ai
    Low Dielectric Constant The low polarizability of the C-F bond reduces the polymer's dielectric constant. Ideal for use as insulating materials in high-frequency electronics and communications. ontosight.ai
    Optical Properties The structure can lead to amorphous polymers with high optical clarity. Copolymers may exhibit low refractive indices and high transmittance in visible and near-infrared regions. researchgate.net

    | Solubility | The ester group and fluorinated chain can improve solubility in specific fluorinated solvents. | Eases polymer processing and film formation compared to highly crystalline fluoropolymers. researchgate.net |

    Detailed research findings indicate that copolymers containing fluorinated ester monomers can be thermally stable to nearly 400 °C. researchgate.net The flexibility and mechanical properties, such as tensile strength and Young's modulus, can be systematically adjusted by varying the comonomer ratio. researchgate.net Future work is aimed at synthesizing a wider range of copolymers and terpolymers to further expand the performance envelope of these materials.

    Strategic Integration into Advanced Functional Systems

    The unique properties of polymers derived from this compound make them prime candidates for integration into advanced functional systems where high performance is critical. mdpi.com These systems often require materials that can operate reliably under extreme conditions. researchgate.netresearchgate.net

    In the electronics and aerospace industries, materials with low dielectric constants and high thermal stability are in constant demand for manufacturing next-generation microchips, high-frequency circuit boards, and durable components. ontosight.aimdpi.com Polymers incorporating this compound are being explored for these applications. ontosight.ai In the biomedical field, the chemical inertness and biocompatibility inherent to many fluoropolymers suggest that materials made from this compound could be used for medical device coatings and implants. ontosight.ai

    Table 2: Applications in Advanced Functional Systems

    Advanced System Required Property Role of this compound Polymers
    High-Frequency Electronics Low Dielectric Constant, Thermal Stability Serve as insulating layers and substrates to minimize signal loss and prevent heat damage. ontosight.ai
    Advanced Coatings Chemical Inertness, Low Surface Energy Used for non-stick, anti-fouling, and protective surfaces in chemical processing and marine applications. ontosight.ai
    Optical Systems High Optical Transmittance, Low Refractive Index Employed in the fabrication of optical fibers, lenses, and anti-reflective coatings. researchgate.net

    | Biomedical Devices | Biocompatibility, Chemical Resistance | Act as stable and non-reactive coatings for implants and surgical tools. ontosight.ai |

    The strategic integration of these polymers involves not just synthesizing the material but also developing methods to process it into functional forms, such as thin films and complex shapes. The improved solubility of certain this compound copolymers is a significant advantage in this regard, enabling the use of solution-based processing techniques. researchgate.net

    Innovation in Sustainable Synthesis and Polymerization Processes

    As with many specialty chemicals, the conventional synthesis of this compound can involve harsh conditions or hazardous reagents. ontosight.ai A key area of future research is the development of more sustainable and environmentally benign production methods.

    One promising avenue is the use of enzymatic catalysis. Research on the synthesis of other vinyl esters and ethers has demonstrated that enzymes, such as Candida antarctica lipase (B570770) B, can effectively catalyze the reaction between a carboxylic acid and a vinyl source under mild conditions. rsc.orgresearchgate.net Applying this biocatalytic approach to the synthesis of this compound from pentafluoropropionic acid could significantly reduce energy consumption and the use of potentially hazardous catalysts. rsc.org

    Table 3: Comparison of Synthesis Routes for Vinyl Esters

    Feature Conventional Synthesis (e.g., Acetylene-based) Potential Sustainable Synthesis (Enzyme-catalyzed)
    Catalyst Heavy metals or strong bases Immobilized enzymes (e.g., Lipase) rsc.org
    Temperature Often elevated temperatures required researchgate.net Mild temperatures (e.g., 22-90 °C) rsc.org
    Byproducts Potential for unwanted side reactions High selectivity, minimal byproducts rsc.org
    Solvents Often requires specific organic solvents Can be performed in various solvents or in bulk rsc.org

    | Sustainability | Higher energy consumption, potential waste | Lower energy use, biodegradable catalyst, greener process u-tokyo.ac.jpfraunhofer.de |

    Innovations are also being sought in the polymerization process itself. Techniques that offer better control over the polymer architecture while using less energy or safer initiators are a major focus. The goal is to create a "green" life cycle for these advanced polymers, from monomer synthesis to final application. fraunhofer.de

    Exploration of New Chemical Transformations Involving this compound

    Beyond its role as a monomer, the unique chemical structure of this compound makes it a substrate for novel chemical transformations. The electron-withdrawing nature of the pentafluoropropionate group activates the vinyl group, while the perfluoroalkyl chain itself can participate in specific reactions.

    Recent research has shown that related perfluoroesters can undergo photochemical defluorinative alkylation. nih.gov In this process, a C-F bond is selectively cleaved and replaced with a C-C bond, allowing for the construction of complex, selectively fluorinated molecules. This type of transformation, applied to this compound, could provide a pathway to new classes of fluorinated compounds that are difficult to synthesize by other means. nih.gov This method is noted for its excellent chemoselectivity and broad applicability. nih.gov

    Furthermore, the ester linkage presents another site for chemical reaction. Analogous to how ethyl pentafluoropropanethioate can act as a pentafluoropropionylating agent for amines and alcohols, this compound could potentially be used to introduce the pentafluoropropionyl group onto other molecules, with the vinyl group acting as a leaving group or a site for subsequent modification. lookchem.com The reactivity of the activated vinyl group could also be explored in cycloadditions or radical reactions, similar to the diverse chemistry of vinyl azides, to create novel heterocyclic structures. nih.gov

    Table 4: Potential Chemical Transformations of this compound

    Reaction Type Reactive Site Potential Product Significance
    Defluorinative Alkylation C-F bond on the fluoroalkyl chain Complex, partially fluorinated esters Access to novel fluoroalkyl structures for pharmaceuticals and materials science. nih.gov
    Pentafluoropropionylation Ester group Pentafluoropropionylated amines, alcohols, etc. A method to install a functional fluorinated moiety onto various substrates. lookchem.com
    Cycloaddition Reactions C=C double bond Fluorinated cyclic compounds Synthesis of novel heterocyclic structures with unique electronic properties.

    | Radical Addition | C=C double bond | Functionalized fluoroalkyl esters | Creation of highly functionalized molecules through controlled radical processes. |

    The exploration of these non-polymeric transformations represents a significant future direction, expanding the utility of this compound from a simple monomer to a versatile chemical building block.

    Q & A

    What are the established synthetic routes for vinyl pentafluoropropionate, and how can researchers optimize reaction conditions?

    Basic Research Question
    this compound can be synthesized via nucleophilic acyl substitution or esterification reactions involving pentafluoropropionic acid derivatives and vinyl alcohol precursors. Optimization requires systematic variation of parameters such as temperature, catalyst type (e.g., acid or base catalysts), and solvent polarity. Researchers should employ factorial experimental designs to isolate the effects of each variable, followed by statistical analysis (e.g., ANOVA) to identify optimal conditions .

    Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

    Basic Research Question
    Nuclear Magnetic Resonance (NMR, particularly 19F^{19}\text{F} and 1H^{1}\text{H}) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment. Key data include:

    • NMR : Chemical shifts for fluorine environments (δ ~ -70 to -85 ppm for CF3_3 groups) and vinyl protons (δ ~ 4.5–6.5 ppm).
    • FTIR : Stretching vibrations for C=O (~1750 cm1^{-1}) and C-F (~1100–1250 cm1^{-1}).
      Researchers must calibrate instruments with standards and replicate measurements to ensure reproducibility .

    How should researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

    Basic Research Question
    Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal stability by measuring decomposition temperatures and enthalpy changes. For chemical stability, expose the compound to controlled stressors (e.g., humidity, UV light, or reactive solvents) and monitor degradation via High-Performance Liquid Chromatography (HPLC). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

    What mechanistic insights can be gained from studying the reaction pathways of this compound in organofluorine chemistry?

    Advanced Research Question
    Isotopic labeling (e.g., 18O^{18}\text{O} in ester groups) and in-situ spectroscopic monitoring (e.g., Raman or 19F^{19}\text{F} NMR) can reveal intermediates in acyl transfer or hydrolysis reactions. Density Functional Theory (DFT) calculations help map energy profiles and transition states. Pair experimental data with computational models to validate proposed mechanisms, ensuring alignment with theoretical frameworks like Frontier Molecular Orbital (FMO) theory .

    How does this compound behave in environmental matrices, and what methodologies assess its degradation and persistence?

    Advanced Research Question
    Environmental fate studies require spiking soil/water samples with the compound and analyzing its half-life under aerobic/anaerobic conditions. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect transformation products (e.g., pentafluoropropionic acid). Cross-reference with biodegradation databases (e.g., EPA’s EPI Suite) and apply fugacity models to predict partitioning across air, water, and soil phases .

    What computational approaches are used to model the electronic properties and reactivity of this compound?

    Advanced Research Question
    Ab initio methods (e.g., Hartree-Fock) or DFT (e.g., B3LYP/6-311+G(d,p)) calculate electron density distributions, Fukui indices, and electrostatic potentials. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Validate computational results with experimental spectroscopic data and benchmark against known fluorinated esters .

    How can cross-contamination be minimized when analyzing perfluoroalkyl substances like this compound in environmental samples?

    Advanced Research Question
    Implement strict procedural controls:

    • Use PTFE-free consumables to avoid background contamination.
    • Conduct blank runs between samples to detect carryover.
    • Apply solid-phase extraction (SPE) with fluorinated sorbents for selective isolation.
      Validate methods via spike-recovery experiments (85–115% recovery acceptable) and participate in inter-laboratory comparisons to ensure consistency .

    What strategies address discrepancies in reported physicochemical properties of this compound across studies?

    Advanced Research Question
    Discrepancies often arise from variations in purity, measurement techniques, or environmental conditions. Researchers should:

    • Replicate experiments using standardized protocols (e.g., OECD guidelines).
    • Perform meta-analyses to identify outliers and systematic biases.
    • Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

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